molecular formula C30H30N2O6 B11687516 (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11687516
M. Wt: 514.6 g/mol
InChI Key: YQLFJBNLJWSNPE-DIBXZPPDSA-N
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Description

The compound (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with a unique structure It features a pyrimidine core substituted with various functional groups, including a methoxyphenyl group and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced onto the pyrimidine ring.

    Formation of the benzylidene moiety: This is typically done through a condensation reaction between an aldehyde and the pyrimidine derivative.

    Attachment of the phenoxyethoxy group: This step involves an etherification reaction to introduce the phenoxyethoxy group onto the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of saturated compounds.

Scientific Research Applications

(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H30N2O6/c1-4-20(2)22-7-13-26(14-8-22)38-18-17-37-25-11-5-21(6-12-25)19-27-28(33)31-30(35)32(29(27)34)23-9-15-24(36-3)16-10-23/h5-16,19-20H,4,17-18H2,1-3H3,(H,31,33,35)/b27-19-

InChI Key

YQLFJBNLJWSNPE-DIBXZPPDSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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